molecular formula C20H15Cl2N3O3S B12211786 Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12211786
M. Wt: 448.3 g/mol
InChI Key: ZKGFCHBELJNUNL-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorobenzyl and sulfanyl groups, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as chlorobenzyl and sulfanyl groups under controlled conditions.

    Substitution Reactions: The pyrimidine ring undergoes substitution reactions to introduce the chlorobenzyl and sulfanyl groups.

    Coupling with Benzoate Ester: The final step involves coupling the substituted pyrimidine ring with methyl 4-aminobenzoate under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced benzoate esters.

Scientific Research Applications

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)benzoate: Similar structure but with an ethylthio group instead of a chlorobenzyl group.

    Aminopyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-16(22)10-23-20(25-17)29-11-13-4-2-3-5-15(13)21/h2-10H,11H2,1H3,(H,24,26)

InChI Key

ZKGFCHBELJNUNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

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